N-ethyl-N-methylazetidin-3-amine dihydrochloride
Description
N-ethyl-N-methylazetidin-3-amine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound is a white solid that is soluble in water and alcohols, but only slightly soluble in non-polar solvents. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
N-ethyl-N-methylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-3-8(2)6-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHADJUBHYSVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1CNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methylazetidin-3-amine dihydrochloride typically involves the reaction of N-ethylazetidin-3-amine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the purification process may involve multiple recrystallization steps or the use of chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylazetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-N-methylazetidin-3-one.
Reduction: It can be reduced to form N-ethylazetidin-3-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Major Products Formed
Oxidation: N-ethyl-N-methylazetidin-3-one.
Reduction: N-ethylazetidin-3-amine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-methylazetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. It may also participate in chemical reactions that alter the structure and function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylazetidin-3-amine dihydrochloride: Similar in structure but with two methyl groups instead of an ethyl and a methyl group.
N-ethylazetidin-3-amine: Lacks the methyl group on the nitrogen atom.
N-methylazetidin-3-amine: Lacks the ethyl group on the nitrogen atom.
Uniqueness
N-ethyl-N-methylazetidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Biological Activity
N-ethyl-N-methylazetidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and comparative analysis with similar compounds.
This compound is characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. The compound's molecular formula is , with a molecular weight of approximately 176.08 g/mol. Its structure includes an azetidine ring, which is crucial for its biological interactions.
The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. Research indicates that it may modulate neurotransmitter systems, influencing pathways related to the central nervous system (CNS) .
Key Mechanisms:
- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter release and receptor activity.
- Enzyme Interaction : It acts as a ligand for certain enzymes or receptors, potentially altering their activity and leading to therapeutic effects .
Anticancer Activity
This compound has shown promise in various studies regarding its anticancer properties. For instance, in vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The compound exhibited significant apoptotic signaling, with IC50 values indicating effective concentrations for inducing cell death .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 0.095 | Induction of apoptosis via caspase activation |
| Hs578T | 0.065 | Apoptosis induction and cell cycle arrest |
Other Biological Activities
Beyond anticancer effects, this compound has been investigated for:
- Antimicrobial Properties : Preliminary studies suggest it may have activity against certain bacterial strains.
- Neuroprotective Effects : Its modulation of neurotransmitter systems positions it as a candidate for further exploration in neurodegenerative disease models .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| N,N-dimethylazetidin-3-amine | Two methyl groups | Similar CNS activity |
| N-ethylazetidin-3-amine | Lacks methyl group | Reduced potency compared to N-methyl variant |
| N-methylazetidin-3-amine | Lacks ethyl group | Different pharmacokinetic profile |
This comparison highlights how variations in substitution can lead to significant differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study reported that treatment with the compound resulted in a significant increase in apoptotic cells in MCF-7 cultures when compared to control groups, indicating its potential as an anticancer agent .
- Neuropharmacological Assessment : In another study focusing on CNS effects, the compound was found to enhance neurotransmitter release in neuronal cultures, suggesting possible applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
